(-)-Deacetylsclerotiorin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61248-35-9 |
|---|---|
Molecular Formula |
C19H21ClO4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione |
InChI |
InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19-/m0/s1 |
InChI Key |
SBUBEONHXLXYBK-ZFMXKZNFSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylsclerotiorin, (-)-; (-)-Deacetylsclerotiorin |
Origin of Product |
United States |
Discovery, Isolation, and Stereochemical Elucidation of Deacetylsclerotiorin,
Identification of Natural Producers and Ecological Niches
The production of Deacetylsclerotiorin (B1669944), (-)- is attributed to specific fungal strains, often found in association with other organisms, particularly in marine ecosystems.
Fungal Source Organisms (e.g., Bartalinia robillardoides)
The fungus Bartalinia robillardoides has been identified as a producer of Deacetylsclerotiorin, (-)-. Specifically, the strain LF550 of Bartalinia robillardoides was found to produce a range of secondary metabolites, including Deacetylsclerotiorin. This was a significant finding as it represented the first instance of chloroazaphilones being isolated from a fungus belonging to the Bartalinia genus. Fungi, in general, are well-known for their capacity to synthesize a diverse array of bioactive metabolites.
Isolation from Associated Marine Organisms (e.g., Sponges)
The ecological niche of the Deacetylsclerotiorin-producing fungus is often marine sponges. The Bartalinia robillardoides strain LF550 was isolated from the Mediterranean marine sponge Tethya aurantium. Marine sponges are known to host a wide variety of microorganisms, which are a prolific source of novel natural products. The isolation of Deacetylsclerotiorin from a sponge-associated fungus highlights the importance of these symbiotic relationships in the discovery of new chemical entities.
Methodologies for Isolation and Purification
The isolation and purification of Deacetylsclerotiorin, (-)- from its natural sources involve a multi-step process that begins with extraction from the biological matrix, followed by sophisticated chromatographic separation to yield the pure compound.
Extraction Techniques from Biological Matrices
The initial step in isolating Deacetylsclerotiorin involves extracting the compound from the fungal culture or the host organism. This is typically achieved through solvent extraction. The fungal biomass and the fermentation broth are separated, and organic solvents are used to extract the secondary metabolites.
For instance, in the general process for similar compounds, the mycelium is soaked in a solvent like acetone, while the aqueous filtrate is extracted with a solvent such as ethyl acetate (B1210297). The organic solvent extracts are then combined and concentrated under a vacuum to yield a crude extract containing a mixture of compounds, including Deacetylsclerotiorin.
Table 1: Common Solvents Used in Extraction
| Solvent | Polarity | Use Case |
| Ethyl Acetate | Polar | Extracting from aqueous fermentation broth |
| Acetone | Polar | Extracting from fungal mycelium |
| Methanol | Polar | General extraction of polar to semi-polar compounds |
| Dichloromethane | Nonpolar | Extraction from aqueous solutions |
This table is interactive. Sort by column by clicking the header.
Chromatographic Separation Strategies (e.g., Column Chromatography, HPLC)
Following extraction, the crude extract undergoes several stages of chromatographic separation to isolate Deacetylsclerotiorin, (-)-. These methods separate compounds based on their physical and chemical properties, such as polarity and size.
Column Chromatography : This is often the first step in purification. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (mobile phase) is passed through the column to separate the different components.
High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is frequently employed. This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing much higher resolution and separating compounds with very similar properties. Reversed-phase HPLC is a common configuration for purifying compounds like Deacetylsclerotiorin.
Table 2: Chromatographic Techniques for Purification
| Technique | Principle | Common Use |
| Column Chromatography | Adsorption/Partition | Initial fractionation of crude extract |
| Vacuum Liquid Chromatography (VLC) | Adsorption | Rapid, large-scale fractionation |
| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partition | High-resolution final purification |
| Supercritical Fluid Chromatography (SFC) | Partition | Separation of diastereomers and enantiomers |
This table is interactive. Sort by column by clicking the header.
Advanced Spectroscopic and Analytical Approaches for Structural Confirmation
Once a pure compound is isolated, its chemical structure must be determined. A combination of advanced spectroscopic and analytical techniques is used to elucidate the exact structure and stereochemistry of Deacetylsclerotiorin, (-)-.
The primary methods used for structural elucidation include:
Mass Spectrometry (MS) : This technique provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of organic molecules.
¹H NMR (Proton NMR) : Identifies the number and types of hydrogen atoms in the molecule and their connectivity.
¹³C NMR (Carbon NMR) : Determines the number and types of carbon atoms in the molecule's skeleton.
2D NMR (e.g., COSY, HSQC, HMBC) : These experiments provide information about the connectivity between different atoms, allowing for the complete assembly of the molecular structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O) and hydroxyls (O-H).
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and can help identify chromophores, such as conjugated systems, which are characteristic of the azaphilone core.
The collective data from these spectroscopic methods allow for the unambiguous confirmation of the structure of Deacetylsclerotiorin, (-)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the planar structure of (-)-Deacetylsclerotiorin, providing detailed information about the carbon skeleton and the placement of protons. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.
Mass Spectrometry (MS) for Molecular Formula Validation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRESIMS) is employed to validate its molecular formula.
The established molecular formula for this compound is C₁₉H₂₁ClO₄ . This formula corresponds to a calculated exact mass of 348.1128368 Da . Experimental validation through HRESIMS would involve measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision. The observation of an ion peak at or very near the calculated exact mass would confirm the elemental composition and, by extension, the molecular formula. This validation is a critical step in the structure elucidation process, providing a fundamental piece of evidence for the proposed structure.
Table 1: Molecular Formula and Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₁ClO₄ |
Vibrational Spectroscopy (e.g., FTIR) in Structural Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the types of bonds and functional moieties within this compound can be identified.
Although a specific experimental FTIR spectrum for this compound is not publicly available, its known structure allows for the prediction of characteristic absorption bands based on the functional groups it contains. The presence of two carbonyl groups (a ketone and an ester in a lactone ring) would result in strong absorption bands in the region of 1650-1750 cm⁻¹. The hydroxyl (-OH) group would be identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon double bonds (C=C) in the side chain and the isochromene ring system would show absorptions in the 1600-1680 cm⁻¹ region. Furthermore, C-O stretching vibrations from the ether and ester groups would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. These predicted absorptions serve as a guide for what would be expected in an experimental FTIR analysis, complementing the data from NMR and MS to confirm the presence of key functional groups.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Hydroxyl (O-H) | 3200-3600 (broad) | Stretching |
| C-H (sp² and sp³) | 2850-3100 | Stretching |
| Carbonyl (C=O) | 1650-1750 (strong) | Stretching |
| Alkene (C=C) | 1600-1680 | Stretching |
Determination of Absolute and Relative Stereochemistry
The definitive three-dimensional structure of a chiral molecule like this compound requires the determination of its absolute and relative stereochemistry. Public databases indicate that the absolute configuration of this compound has been established, with the IUPAC name specifying the stereochemistry as (7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione .
The determination of absolute configuration for complex natural products is typically achieved using a combination of experimental chiroptical techniques and quantum chemical calculations . Methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for this purpose . The process involves measuring the experimental ECD or VCD spectrum of the natural product. Concurrently, the theoretical spectra for both possible enantiomers of the proposed structure are calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT) for ECD or DFT for VCD . The absolute configuration of the natural product is then assigned by comparing the experimental spectrum with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a confident assignment of the absolute configuration . While the specific study detailing this process for this compound is not cited here, this methodology represents the standard and most reliable approach for such determinations in modern natural product chemistry.
Biosynthetic Investigations of Deacetylsclerotiorin,
Precursor Incorporation and Metabolic Origin Analysis
The biosynthesis of deacetylsclerotiorin (B1669944), (-)-, a chlorinated azaphilone, is intricately linked to the polyketide pathway, a common route for secondary metabolite production in fungi. researchgate.netnih.gov Investigations into its formation have revealed a complex series of enzymatic reactions and precursor incorporations.
Polyketide Pathway Derivation
Deacetylsclerotiorin, (-)- arises from the polyketide pathway. researchgate.net This is supported by the identification of polyketide synthase (PKS) genes in fungi known to produce azaphilones. nih.govnih.gov Specifically, the biosynthesis involves both a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). nih.govnih.govresearchgate.net The HR-PKS is responsible for synthesizing a 4,6-dimethyl-2,4-octadienal unit, which is then further processed and cyclized by the NR-PKS. nih.gov This dual PKS system is a conserved feature in the biosynthesis of many azaphilones. nih.gov
Role of Acetate (B1210297) and Malonate Units
The backbone of sclerotiorin (B1681566), the precursor to deacetylsclerotiorin, is constructed from acetate and malonate units. bioline.org.br Early biosynthetic studies demonstrated that the carbon skeleton is formed through the acetate-malonate pathway. bioline.org.br This involves the condensation of multiple acetate and malonate molecules to form two poly-β-ketide chains. bioline.org.br These chains then undergo further modifications to yield the characteristic azaphilone core. bioline.org.br
Halogenation Mechanisms in Biosynthesis
A key feature of deacetylsclerotiorin, (-)- is the presence of a chlorine atom. medkoo.com This halogenation step is catalyzed by a FAD-dependent halogenase. nih.gov These enzymes are crucial for the biosynthesis of many chlorinated natural products in fungi. mdpi.com The timing of the chlorination event in the biosynthetic pathway can vary, but it is an essential step for the formation of sclerotiorin and its derivatives. nih.gov The absence of a chlorine donor in the culture medium can suppress the production of these chlorinated metabolites. bioline.org.br
Proposed Biosynthetic Pathway Intermediates
The biosynthetic pathway to deacetylsclerotiorin, (-)- involves several key intermediates and enzymatic transformations.
Conversion from Sclerotiorin and Related Azaphilones
Deacetylsclerotiorin, (-)- is directly derived from its acetylated precursor, sclerotiorin. smolecule.comiupac.orgnih.gov This conversion is a deacetylation reaction. smolecule.comiupac.org The process can occur naturally within the producing organism or can be achieved through chemical means. smolecule.comiupac.org Sclerotiorin itself is a prominent member of the azaphilone family and serves as a central intermediate in the biosynthesis of other related compounds. nih.govnih.govbioline.org.br
Enzymatic Steps and Transformations (e.g., Deacetylation, Oxidation)
The formation of the azaphilone core is initiated by the action of two polyketide synthases, followed by cyclization catalyzed by a FAD-dependent monooxygenase to form the pyran ring. nih.gov Subsequent oxidation steps are crucial for the final structure. researchgate.net The conversion of sclerotiorin to deacetylsclerotiorin, (-)- involves a deacetylation step, which is likely an enzymatic process within the fungus. iupac.orgnih.gov This deacetylation has been observed to increase the cytotoxicity of the molecule against certain cancer cell lines. nih.gov
Characterization of Biosynthetic Gene Clusters (BGCs)
The production of specialized metabolites, such as (-)-deacetylsclerotiorin, in fungi is orchestrated by a series of genes physically clustered together on the chromosome, known as biosynthetic gene clusters (BGCs). nih.gov The study of these BGCs is fundamental to understanding and manipulating the production of these complex molecules.
The biosynthesis of azaphilone compounds, the class to which deacetylsclerotiorin belongs, is known to originate from a polyketide pathway. researchgate.net The core of the BGC is typically a polyketide synthase (PKS) gene, which is responsible for assembling the carbon skeleton of the molecule from acetate and malonate units. researchgate.net Surrounding the PKS gene are various tailoring enzymes that modify the polyketide intermediate to generate the final, structurally diverse products.
Through genome mining and bioinformatic analyses, researchers can identify putative BGCs responsible for the production of specific metabolites. frontiersin.org For instance, in fungi of the genus Chaetomium, which are known producers of chaetoviridins (structurally related to deacetylsclerotiorin), the BGCs contain genes encoding for PKS, oxidoreductases, and other modifying enzymes. researchgate.net The annotation of these genes is based on homology to functionally characterized genes from other well-studied BGCs. researchgate.net
A typical BGC for an azaphilone like deacetylsclerotiorin would be expected to contain the following types of genes:
| Gene Type | Putative Function |
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone. |
| Acyltransferase | Transfers the growing polyketide chain between the domains of the PKS. |
| Ketoreductase | Reduces keto groups to hydroxyl groups. |
| Dehydratase | Removes water to form double bonds. |
| Enoylreductase | Reduces double bonds. |
| Thioesterase/Acyl-ACP hydrolase | Releases the completed polyketide chain from the PKS. |
| Cytochrome P450 monooxygenase | Catalyzes oxidative modifications, such as hydroxylation and epoxidation. |
| Methyltransferase | Adds methyl groups. |
| Acyltransferase | Adds acyl groups, such as the acetyl group in sclerotiorin. |
| Halogenase | Incorporates halogen atoms, such as chlorine. |
| Transcriptional Regulator | Controls the expression of the other genes within the BGC. |
This table is a generalized representation of a putative BGC for azaphilone biosynthesis.
The identification and annotation of these genes provide a roadmap for understanding the biosynthetic pathway and for targeted genetic manipulation. mdpi.comrsc.org
Following the identification of putative genes, the next crucial step is the functional characterization of the enzymes they encode. This is often achieved through heterologous expression, where a specific gene from the BGC is expressed in a host organism, such as yeast or another fungus, that does not naturally produce the metabolite. nih.gov The enzymatic activity can then be assayed by feeding the engineered host with a putative substrate and analyzing the products. nih.gov
For example, to confirm the function of a putative C-28 oxidase in triterpenoid (B12794562) biosynthesis, the corresponding CYP716 family gene was isolated and expressed in a yeast system. nih.gov By supplying the yeast with α-amyrin and β-amyrin, researchers observed the production of ursolic and oleanolic acids, respectively, thus confirming the enzyme's function. nih.gov Similar approaches can be applied to the enzymes in the deacetylsclerotiorin BGC.
In the context of chaetoviridin biosynthesis, gene deletion and in vitro characterization of post-PKS modification enzymes have revealed that enzymes like CazL and CazP exhibit substrate promiscuity, leading to the formation of different analogues. researchgate.net This highlights how the interplay of various enzymes contributes to the chemical diversity of the final products. researchgate.net
Genetic engineering is a powerful tool for elucidating biosynthetic pathways. jainuniversity.ac.in Techniques such as gene knockout, knockdown, and overexpression allow researchers to probe the function of individual genes within the BGC. By disrupting a specific gene, scientists can observe the accumulation of biosynthetic intermediates or the absence of the final product, thereby deducing the gene's role in the pathway. technologynetworks.com
Modern genome editing tools like CRISPR-Cas9 have revolutionized this process, enabling precise and efficient modification of an organism's DNA. wikipedia.org These tools can be used to create targeted mutations, insertions, or deletions in the BGC to study the effect on metabolite production. wikipedia.orgosti.gov
For instance, the deletion of specific PKS genes or tailoring enzyme genes in a producing fungal strain can lead to the production of novel derivatives or the complete abolition of a class of compounds, providing direct evidence for the function of the deleted gene. This approach not only helps in understanding the natural biosynthetic pathway but also opens up avenues for the engineered biosynthesis of new and potentially more active compounds.
Regulation of Biosynthesis and Cryptic Gene Cluster Activation
The production of secondary metabolites like deacetylsclerotiorin is often tightly regulated and may not occur under standard laboratory culture conditions. jmb.or.kr Many BGCs remain silent or are expressed at very low levels, representing a vast, untapped reservoir of chemical diversity. mdpi.com
The biosynthesis of fungal secondary metabolites is highly sensitive to environmental and culture conditions. frontiersin.org Factors such as temperature, pH, aeration, and the composition of the culture medium (e.g., carbon and nitrogen sources) can significantly influence the expression of BGCs and, consequently, the production of metabolites. mdpi.comresearchgate.net
For example, the production of certain fungal metabolites has been shown to be regulated by the availability of specific nutrients. cftri.res.in Optimizing these parameters is a common strategy to enhance the yield of a desired compound. cftri.res.in Changes in physical factors like light intensity and humidity can also act as triggers for secondary metabolite production. researchgate.net
| Environmental/Culture Factor | Potential Effect on Deacetylsclerotiorin Production |
| Carbon Source | Different sugars (e.g., glucose, sucrose, maltose) can influence the flux through primary metabolic pathways that provide precursors for polyketide synthesis. |
| Nitrogen Source | The type and concentration of nitrogen can act as a regulatory signal for secondary metabolism. |
| pH | The pH of the culture medium can affect enzyme activity and nutrient uptake, thereby influencing metabolite production. |
| Temperature | Fungal growth and enzyme kinetics are temperature-dependent, with an optimal temperature for the production of specific metabolites. |
| Aeration | Oxygen availability is crucial for the activity of oxidative enzymes, such as P450 monooxygenases, which are often involved in the later steps of biosynthesis. |
This table outlines general principles of how environmental factors can influence fungal secondary metabolite production.
One of the most effective strategies for activating silent BGCs and inducing the production of novel or low-abundance metabolites is co-cultivation. mdpi.com This involves growing two or more different microorganisms in the same environment. jmb.or.kr The interactions between the microorganisms, which can be symbiotic or antagonistic, can trigger the expression of otherwise silent gene clusters. mdpi.com
For example, co-culturing a fungus with a bacterium can lead to the production of compounds that are not synthesized when either organism is grown alone. jmb.or.kr This induction can be mediated by physical contact or by the exchange of signaling molecules. researchgate.net In a study involving 108 fungal strains co-cultured with Streptomyces sp., 14 strains produced secondary metabolites that were not detected in monocultures. koreascience.kr This strategy has been successfully used to discover new compounds and to increase the yield of known ones. mdpi.comresearchgate.net The use of transwell plates can help determine if the induction is mediated by diffusible molecules or requires direct cell-to-cell contact. researchgate.net
Chemical Synthesis and Analog Development of Deacetylsclerotiorin,
Total Synthesis Strategies of the Isochromene-6,8-dione Core
The isochromene-6,8-dione scaffold is the characteristic structural feature of (-)-deacetylsclerotiorin and related azaphilones. nih.gov The total synthesis of this core represents a significant chemical challenge, requiring precise control over reactivity and stereochemistry.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler precursor structures, known as synthons. wikipedia.orgslideshare.net This process is repeated until commercially available or easily prepared starting materials are reached, thereby mapping out a potential synthetic route. wikipedia.orglibretexts.org For a complex molecule like the isochromene-6,8-dione core, this analysis helps to identify strategic bond disconnections and simplify the synthetic challenge. libretexts.orgucoz.com
The synthesis of sclerotiorin (B1681566) analogues often involves a few key steps. One prominent strategy involves the construction of a functionalized precursor using a Sonogashira cross-coupling reaction, followed by cycloisomerization and oxidation to form the bicyclic core. acs.org The logic of breaking down the target molecule via retrosynthesis allows chemists to devise multiple synthetic plans, often summarized in a "synthetic tree," and evaluate the feasibility of each approach. libretexts.orgpharmacy180.com
A general retrosynthetic approach for the isochromene-6,8-dione core might involve the following key disconnections:
| Disconnection | Corresponding Forward Reaction | Description |
| C-O bond (pyran ring formation) | Intramolecular cyclization (e.g., Oxa-Michael addition) | Formation of the oxygen-containing ring from a linear precursor. |
| C-C bonds of the side chain | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Attachment of the dienyl side chain to the isochromene core. acs.org |
| C-C bonds of the main ring | Annulation reactions (e.g., Diels-Alder, Robinson) | Construction of the six-membered carbocyclic ring. ucoz.com |
This analytical process must correspond to known, reliable chemical reactions that can be executed in the forward, or synthetic, direction. slideshare.netpharmacy180.com
Asymmetric synthesis refers to a chemical reaction or sequence that forms a chiral center, resulting in an unequal mixture of stereoisomers. uwindsor.cawikipedia.org The synthesis of enantiomerically pure compounds is a primary challenge in modern organic chemistry, particularly for pharmaceuticals, where different enantiomers can have vastly different biological effects. nih.gov
This compound possesses a stereogenic center at C-7, making stereochemical control a critical aspect of its total synthesis. nih.gov Achieving high enantioselectivity is often difficult because it requires overcoming small energy differences between the transition states that lead to the different enantiomers. wikipedia.org
Several strategies are employed to address this challenge:
Chiral Catalysts: A small amount of a chiral catalyst, such as a transition metal complex with a "privileged ligand" (e.g., BINOL, Salen), can direct the reaction to form one enantiomer preferentially. wikipedia.org Asymmetric hydrogenation and epoxidation are common examples. york.ac.uk
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. york.ac.uk
Chiral Reagents: In this approach, a chiral reagent is used in stoichiometric amounts to control the formation of a new stereocenter. york.ac.uk
The development of these methods is crucial, as traditional resolution techniques—separating a racemic mixture—are inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. york.ac.uk Scalability, cost, and achieving high selectivity for a wide range of molecules remain significant hurdles in the field. chiralpedia.com
Semi-Synthesis and Derivatization Approaches
Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, is a powerful strategy for producing analogues of complex molecules. numberanalytics.commdpi.com This approach leverages the intricate core structure provided by nature, avoiding the often lengthy and complex process of total synthesis.
Natural (+)-sclerotiorin, a major metabolite from fungi like Penicillium sclerotiorum, serves as a valuable starting point for creating derivatives. researchgate.netresearchgate.net Researchers have successfully prepared a series of derivatives by modifying this natural product. researchgate.net For instance, a series of 30 sclerotioramine (B11934609) derivatives were generated from (+)-sclerotiorin in a single reaction step with high yields. researchgate.net
This strategy is analogous to the large-scale production of the anticancer drug Paclitaxel, where a precursor, 10-deacetylbaccatin III, is extracted from renewable yew tree needles and converted into the final drug. mdpi.com The key advantage is the ability to generate a library of related compounds by modifying specific functional groups. For azaphilones, the pyran ring has a high affinity for primary amines, allowing for the straightforward synthesis of aminoderivatives (azaphilamines) like sclerotioramine by reacting the parent compound with an appropriate amine. nih.govscielo.br
The intentional design and synthesis of new derivatives aim to explore structure-activity relationships and develop compounds with improved properties. acs.orgnih.gov This process typically involves synthesizing a series of analogues where specific parts of the molecule are systematically altered. mdpi.commdpi.com
For example, several series of sclerotiorin analogues were designed and synthesized to find novel fungicides with enhanced activity. acs.org The synthetic route involved key steps like a Sonogashira cross-coupling to build a precursor, followed by cycloisomerization and oxidation. acs.org Studies on these analogues revealed that the chloro or bromo substituent at the 5-position and the nature of the group at the 3-position were crucial for antifungal activity. acs.org In contrast, removing the acetoxy group at the quaternary center to reveal a free hydroxyl group, as in deacetylsclerotiorin (B1669944), was found to retain activity. acs.org
The general workflow for creating such derivatives often follows established synthetic procedures:
| Reaction Type | Reagents/Catalysts | Purpose | Reference |
| Peptide Coupling | EDC/HOBt | Forms an amide bond between a carboxylic acid (like in ethacrynic acid) and an amine. | nih.gov |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. | acs.orgnih.gov |
| Nucleophilic Substitution | Amine, Base (e.g., K₂CO₃) | Replaces a leaving group (e.g., chloride on a pyrimidine (B1678525) ring) with a nucleophile. | mdpi.com |
| Reductive Amination | NaBH₃CN, ZnCl₂ | Forms an amine by reacting a carbonyl compound with an amine and a reducing agent. | mdpi.com |
These established methods allow chemists to efficiently generate diverse libraries of compounds for biological screening. plos.org
Chemoenzymatic Synthesis Prospects
Chemoenzymatic synthesis is a rapidly advancing field that combines the versatility of chemical reactions with the high selectivity of biocatalysts (enzymes). mdpi.comudel.edu This approach can overcome significant synthetic challenges, such as achieving high regio- and stereoselectivity, often under mild, environmentally friendly conditions. numberanalytics.comnih.gov Enzymes can catalyze complex transformations, including selective oxidations and C-H functionalizations, that are difficult to achieve with traditional chemical methods. nih.gov
While specific reports on the chemoenzymatic total synthesis of this compound are not prominent, the prospects for its application are strong. The synthesis of complex natural products and their precursors, such as glycosaminoglycans and sorbicillinoids, has been successfully demonstrated using chemoenzymatic strategies. nih.govnih.gov For example, cytochrome P450 monooxygenases have been used for specific hydroxylations of complex scaffolds, and transaminases have been employed for stereoselective aminations. nih.gov
A prospective chemoenzymatic route to this compound could involve:
Chemical Synthesis: Rapid assembly of a key achiral or racemic intermediate using robust chemical reactions.
Enzymatic Resolution/Desymmetrization: Use of an enzyme, such as a lipase (B570770) or ketoreductase, to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer (kinetic resolution) or to convert a prochiral substrate into a single chiral product. mdpi.com
Enzymatic Functionalization: Application of enzymes like monooxygenases or glycosyltransferases to install specific functional groups with high precision, a process demonstrated in the synthesis of various complex glycans and alkaloids. nih.govsemanticscholar.org
This combined approach holds the promise of creating more efficient and sustainable routes to this compound and its structurally complex analogues.
Biological Activities and Molecular Mechanistic Investigations of Deacetylsclerotiorin,
Antimicrobial and Antifungal Action at the Molecular Level
Deacetylsclerotiorin (B1669944), (-)- has demonstrated notable inhibitory effects against various microbial pathogens. Its action has been quantified through measurements of inhibitory concentrations, revealing a spectrum of activity against both fungi and bacteria.
The compound exhibits significant antifungal properties against several pathogenic fungi. medchemexpress.com Studies have determined its half-maximal inhibitory concentration (IC50) against the opportunistic human pathogen Candida albicans, the dermatophyte Trichophyton rubrum which causes skin infections, and the plant pathogen Septoria tritici. medchemexpress.commedchemexpress.eu The inhibitory activity against Trichophyton rubrum was found to be particularly potent. medchemexpress.commedchemexpress.com The IC50 values indicate that the compound interferes with fungal growth, with activity observed in the micromolar range. mdpi.com
Table 1: Antifungal Activity of Deacetylsclerotiorin, (-)-
| Fungal Pathogen | IC50 Value (μM) |
|---|---|
| Candida albicans | 24 medchemexpress.commedchemexpress.com |
| Trichophyton rubrum | 2.83 medchemexpress.commedchemexpress.com |
In addition to its antifungal action, Deacetylsclerotiorin, (-)- modulates bacterial proliferation. Research has identified weak antibacterial activities against the Gram-positive bacteria Bacillus subtilis and Staphylococcus lentus. mdpi.comnih.govmdpi.com The inhibitory concentrations for these bacteria were found to be higher than those for the more sensitive fungal species. nih.gov
Table 2: Antibacterial Activity of Deacetylsclerotiorin, (-)-
| Bacterial Species | IC50 Value (μM) |
|---|---|
| Bacillus subtilis | 55.6 nih.gov |
While Deacetylsclerotiorin, (-)- clearly demonstrates antimicrobial and antifungal activity, the precise molecular targets within microbial cells are not yet fully elucidated in the available research. mdpi.comnih.gov The general mechanisms of antimicrobial compounds often involve interaction with the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.gov However, specific studies detailing the interaction of Deacetylsclerotiorin, (-)- with these cellular components are limited. Further research is needed to identify the specific biochemical pathways and molecular interactions responsible for its growth-inhibiting effects on fungi and bacteria. nih.govnih.gov
Enzyme Regulatory Activities and Molecular Interactions
Beyond its direct antimicrobial effects, Deacetylsclerotiorin, (-)- has been shown to interact with and regulate the activity of specific mammalian enzymes, indicating a potential for broader pharmacological relevance.
A significant area of investigation has been the compound's effect on phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways. mdpi.comsemanticscholar.org Deacetylsclerotiorin, (-)- has been identified as an inhibitor of this enzyme class. mdpi.comcore.ac.uk
Specifically, the compound demonstrates inhibitory effects against phosphodiesterase 4 (PDE4). medchemexpress.commedchemexpress.commedchemexpress.com The IC50 value for PDE4 inhibition by Deacetylsclerotiorin, (-)- has been consistently reported as 2.8 μM (or 2.79 µM). medchemexpress.commdpi.commedchemexpress.comresearchgate.net This level of potency is significant, especially when compared to other known PDE4 inhibitors. For instance, its activity has been benchmarked against the established PDE4 inhibitor, rolipam, which has an IC50 of 0.75 µM. mdpi.comresearchgate.net
Table 3: PDE4 Inhibition by Deacetylsclerotiorin, (-)-
| Enzyme Target | IC50 Value (μM) |
|---|
Phosphodiesterase (PDE) Inhibition and Selectivity Profiling
Computational Modeling of Enzyme-Ligand Interactions
Computational modeling serves as a powerful tool for elucidating the molecular interactions between a ligand, such as deacetylsclerotiorin, and its enzymatic targets. mdpi.commghpcc.org These in silico methods, including molecular docking and molecular dynamics simulations, predict the binding affinity and orientation of a small molecule within the active site of a protein. mdpi.com Such simulations are crucial for understanding the structural basis of molecular recognition, binding affinity, and the mechanisms of catalysis or inhibition. mdpi.comnih.gov
While specific computational studies focusing exclusively on deacetylsclerotiorin, (-)- are not extensively detailed in the current body of literature, the principles of these techniques can be applied to hypothesize its interactions. Modeling would typically involve docking deacetylsclerotiorin into the binding pockets of known targets of its parent compound, sclerotiorin (B1681566), such as lipoxygenase or potential targets like the Hsp90 chaperone. acs.orgnih.gov These simulations could reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding, providing a theoretical foundation for its observed biological activities and guiding further experimental investigation. mghpcc.org
Modulation of Molecular Chaperone Function (e.g., Hsp90 Machine)
The heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival. wikipedia.orgnih.gov This makes the Hsp90 chaperone machinery an attractive target for cancer therapy. nih.govmdpi.com The activity of this machinery relies on a complex cycle involving co-chaperones and ATP hydrolysis. mdpi.comscnu.edu.cn
In Vitro Studies on Chaperoning Activity
The ability of azaphilone compounds to modulate the Hsp90 machine has been subject to investigation. In a study utilizing an in vitro system with progesterone (B1679170) receptor (PR) and rabbit reticulocyte lysate (RRL), the parent compound sclerotiorin was identified as an efficient inhibitor of the Hsp90 chaperoning machine's activity. nih.gov However, when deacetylsclerotiorin, (-)- was tested in the same system, it exhibited a reduced capacity to inhibit the Hsp90 machine's chaperoning function. nih.gov This suggests that the acetyl group plays a significant role in the interaction with and inhibition of the Hsp90 machinery in this cell-free context. nih.gov
Impact of Deacetylation on Hsp90 Inhibition Efficacy
The structural modification from sclerotiorin to deacetylsclerotiorin, (-)- has a direct and measurable impact on Hsp90 inhibition. The deacetylation of sclerotiorin was found to diminish its inhibitory effect on the Hsp90 chaperoning machine in vitro. nih.gov This finding underscores the chemical specificity of the interaction, indicating that the acetyl moiety at position C-7 is important for the effective inhibition of the Hsp90 chaperone complex by this class of compounds. nih.gov
Exploration of Other Enzymatic Targets (e.g., Lipoxygenase for Sclerotiorin)
Given the structural similarity to sclerotiorin, it is plausible that deacetylsclerotiorin, (-)- may interact with other enzymatic targets. The parent compound, sclerotiorin, is a known potent and reversible inhibitor of soybean lipoxygenase-1 (LOX-1), exhibiting uncompetitive inhibition with a half-maximal inhibitory concentration (IC₅₀) of 4.2 μM. acs.orgacs.org Lipoxygenases are enzymes involved in the oxidation of polyunsaturated fatty acids and play a role in inflammatory processes. acs.orgacs.org Sclerotiorin has also been reported to inhibit other enzymes such as aldose reductase (IC₅₀ = 0.4 μM) and cholesterol ester transfer protein (IC₅₀ = 19.4 μM). caymanchem.comwikipedia.org These findings for the parent compound suggest that lipoxygenase and other enzymes are rational targets for future investigation into the bioactivity profile of deacetylsclerotiorin, (-)-.
Cellular Effects and Signal Transduction Pathway Perturbations
Analysis of Cellular Viability and Growth Inhibition in Model Systems (e.g., Cancer Cell Lines)
Despite its reduced efficacy against the Hsp90 machine in in vitro assays, deacetylsclerotiorin, (-)- demonstrates significant cytotoxic effects against several human cancer cell lines. nih.gov In contrast, its parent compound, sclerotiorin, did not show significant cytotoxic effects on the same cell lines under the tested conditions. nih.gov Over a 48-hour period, deacetylsclerotiorin, (-)- was found to be cytotoxic to the breast cancer cell lines Hs578T and MDA-MB-231, as well as the prostate cancer cell line LNCaP. nih.gov This suggests that the cytotoxic mechanism of deacetylsclerotiorin, (-)- may be independent of or diverge from the Hsp90 inhibition pathway observed for sclerotiorin, or that its cellular uptake and metabolism differ, leading to a potent anti-proliferative effect.
Table 1: Comparative Cytotoxicity of Sclerotiorin and Deacetylsclerotiorin, (-)- in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cytotoxic Effect (48h) |
| Sclerotiorin | Hs578T | Breast | No significant effect nih.gov |
| Deacetylsclerotiorin, (-)- | Hs578T | Breast | Cytotoxic nih.gov |
| Sclerotiorin | MDA-MB-231 | Breast | No significant effect nih.gov |
| Deacetylsclerotiorin, (-)- | MDA-MB-231 | Breast | Cytotoxic nih.gov |
| Sclerotiorin | LNCaP | Prostate | No significant effect nih.gov |
| Deacetylsclerotiorin, (-)- | LNCaP | Prostate | Cytotoxic nih.gov |
Investigation of Apoptotic or Necrotic Mechanisms in Cell Culture
The direct investigation into whether (-)-Deacetylsclerotiorin induces cell death through apoptotic or necrotic pathways is not extensively documented in publicly available research. However, insights into its potential mechanisms can be inferred from its known molecular targets. Apoptosis, a form of programmed cell death, is a highly regulated process crucial for tissue homeostasis, characterized by specific morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. medchemexpress.euresearchgate.net Necrosis, in contrast, is typically an uncontrolled form of cell death resulting from acute injury, leading to cell swelling and rupture. nih.gov
The induction of apoptosis is a key mechanism through which many cytotoxic agents exert their anti-cancer effects. nih.govcancerquest.org This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of enzymes called caspases. medchemexpress.euresearchgate.net Key protein families, such as the Bcl-2 family, play a critical role in regulating the intrinsic pathway, with proteins like Bax promoting apoptosis and Bcl-2 inhibiting it. mdpi.comnih.gov
While direct studies on this compound's effect on these specific apoptotic markers (e.g., caspase activation, Bcl-2/Bax expression) are not detailed in the available literature, its known bioactivities provide a basis for hypothesizing its pro-apoptotic potential. For example, the inhibition of molecular chaperones like Hsp90 and the modulation of signaling pathways that regulate cell survival are established strategies for inducing apoptosis in cancer cells. mdpi.comnih.gov A related compound, sclerotiorin, has been reported to induce apoptosis in HCT-116 colon cancer cells by activating BAX and down-regulating BCL-2, although this activity was not observed in several other cancer cell lines. nih.gov This suggests that the pro-apoptotic effects of such compounds may be cell-type specific.
Further research using established methodologies is required to fully elucidate the mode of cell death induced by this compound. Such studies would typically involve treating specific cell lines with the compound and measuring markers of apoptosis and necrosis.
Table 1: Common Assays for Investigating Cell Death Mechanisms
| Assay Type | Principle | Markers Detected | Inferred Mechanism |
|---|---|---|---|
| Flow Cytometry | Dual staining with Annexin V (binds to phosphatidylserine (B164497) on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, a nuclear stain that only enters late apoptotic/necrotic cells with compromised membranes). ucr.edu | Annexin V+/PI- Annexin V+/PI+ Annexin V-/PI+ | Early Apoptosis Late Apoptosis Necrosis |
| Western Blotting | Detects specific proteins involved in cell death pathways. | Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins (Bax, Bcl-2). nih.govnih.gov | Apoptosis (Intrinsic/Extrinsic) |
| DNA Fragmentation Analysis | Agarose gel electrophoresis to detect the characteristic "ladder" pattern of internucleosomal DNA fragmentation that occurs during apoptosis. ijbs.com | DNA laddering | Apoptosis |
| Microscopy | Observation of morphological changes characteristic of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing vs. cell swelling). medchemexpress.eunih.gov | Cellular morphology | Apoptosis or Necrosis |
Influence on Key Cellular Signaling Cascades
This compound has been shown to interact with and modulate key cellular signaling cascades, primarily through the inhibition of specific enzymes. Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, governing fundamental processes like proliferation, survival, and death. nih.govcellsignal.com Dysregulation of these pathways is a hallmark of many diseases, including cancer. scholarsresearchlibrary.com
Inhibition of Phosphodiesterase 4 (PDE4)
A significant molecular target of this compound is phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.eumedchemexpress.eu The compound exhibits noteworthy inhibitory activity against PDE4. researchgate.netmedchemexpress.eumedchemexpress.com
Mechanism: By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA). cellsignal.commdpi.com
Consequences: The consequences of PDE4 inhibition are context-dependent but have significant therapeutic implications. In various cell types, particularly cancer cells, sustained high levels of cAMP can inhibit proliferation and induce apoptosis. mdpi.comnih.gov For example, PDE4 inhibitors have been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells and can arrest the cell cycle in hepatocellular carcinoma cells. mdpi.comnih.gov Therefore, the ability of this compound to inhibit PDE4 represents a primary mechanism by which it can influence cell fate.
Inhibition of Hsp90 Chaperoning Machinery
This compound also demonstrates inhibitory effects on the Heat Shock Protein 90 (Hsp90) molecular chaperone machine, albeit with less efficiency than its acetylated precursor, sclerotiorin. nih.gov
Mechanism: Hsp90 is an ATP-dependent chaperone responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these clients are oncoproteins and signaling kinases that are critical for cancer cell growth and survival, including components of the PI3K/Akt and MAPK pathways. nih.govnih.govnih.gov The precise mechanism by which this compound inactivates the Hsp90 machine appears to differ from standard N-terminal inhibitors, as it does not cause a compensatory increase in the co-chaperone Hop or the heat shock protein Hsp70. nih.gov
Consequences: Inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins. This disrupts numerous oncogenic signaling pathways simultaneously, leading to cell cycle arrest and apoptosis. nih.gov This activity provides another pathway through which this compound can exert anti-proliferative and pro-apoptotic effects.
The dual inhibition of both PDE4 and Hsp90 suggests that this compound may disrupt cancer cell signaling through multiple, potentially synergistic, mechanisms. The elevation of cAMP via PDE4 inhibition and the destabilization of key signaling kinases via Hsp90 inhibition could combine to create a robust anti-tumor effect.
Table 2: Known Molecular Targets of this compound and Their Signaling Implications
| Target Enzyme | Activity of this compound | IC₅₀ | Key Downstream Signaling Pathway(s) Affected | Potential Cellular Outcome | Reference(s) |
|---|---|---|---|---|---|
| Phosphodiesterase 4 (PDE4) | Inhibition | 2.8 µM | cAMP/PKA Signaling | Cell Cycle Arrest, Apoptosis | researchgate.netmedchemexpress.eumedchemexpress.com |
| Hsp90 | Inhibition | Not specified | PI3K/Akt, MAPK/Erk, and others | Inhibition of Proliferation, Apoptosis | nih.gov |
| Acetylcholinesterase | Inhibition | 2.1 µM | Cholinergic Signaling | Potential Neuroprotective Effects | evitachem.com |
Structure Activity Relationship Sar Studies of Deacetylsclerotiorin, and Analogs
Identification of Structural Features Critical for Biological Potency
The biological activity of deacetylsclerotiorin (B1669944) and related azaphilone compounds is intrinsically linked to their complex chemical architecture. The core azaphilone scaffold, a highly oxygenated bicyclic structure, is a fundamental requirement for its biological functions. cftri.res.in Specific substructures, such as the pyran ring and the presence and position of various functional groups, play a significant role in modulating the potency of these compounds. For instance, the integrity of the pyran ring is considered important for the antibacterial and antifungal activities of some azaphilones. researchgate.net
Role of Stereochemistry in Biological Specificity and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a pivotal factor in determining the biological specificity and efficacy of chiral compounds like (-)-deacetylsclerotiorin. longdom.orglibretexts.org The majority of biological molecules, including enzymes and receptors, are chiral themselves. libretexts.org This inherent chirality means that they can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug, often leading to significant differences in biological activity. longdom.orglibretexts.org
In many cases, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. libretexts.org This is because the specific 3D shape of the active enantiomer allows it to fit precisely into the binding site of its biological target, much like a key fits into a lock. libretexts.org The other enantiomer, having a different spatial arrangement, may not be able to bind as effectively or may interact with different targets altogether. nih.govnih.gov Therefore, the specific stereochemistry of this compound is crucial for its interaction with biological systems and its resulting activity. longdom.orgnih.govnih.gov
Impact of Functional Group Modifications (e.g., Halogenation, Deacetylation, Side Chain Variations) on Activity
The modification of functional groups on the deacetylsclerotiorin scaffold has a profound impact on its biological activity. ashp.orgnih.gov Functional groups contribute to the electronic, solubility, and steric properties of a molecule, all of which influence its pharmacokinetic and pharmacodynamic behavior. ashp.org
Halogenation: The presence and type of halogen atom can significantly alter the biological profile of a compound. In many natural products, halogenation is a key feature contributing to their bioactivity. mdpi.com For instance, the chlorine atom in sclerotiorin (B1681566) and its derivatives is a defining characteristic of this class of halometabolites. cftri.res.in
Deacetylation: The removal of an acetyl group, as in the case of deacetylsclerotiorin, directly modifies the polarity and hydrogen-bonding capabilities of the molecule. This can lead to altered interactions with biological targets and different activity profiles compared to the acetylated parent compound.
Systematic studies involving the modification of these functional groups are essential for optimizing the therapeutic potential of deacetylsclerotiorin analogs. nih.govnih.gov
Comparative SAR with Sclerotiorin and Other Azaphilone Derivatives
Comparing the structure-activity relationships of this compound with its parent compound, sclerotiorin, and other azaphilone derivatives provides valuable insights into the roles of specific structural motifs. Sclerotiorin, a chlorinated azaphilone, and its analogs have been the subject of various biological investigations. cftri.res.in
Studies on different azaphilones have revealed that even minor structural changes can lead to significantly different biological activity spectra. dntb.gov.uamdpi.com For example, the presence or absence of a double bond at a specific position or the location of an orsellinic acid unit can be critical for antibacterial activity in some azaphilones. researchgate.netmdpi.com
By comparing the activities of compounds like helicusin A, isochromophilone XI, and deacetylsclerotiorin, researchers can deduce the importance of specific functional groups and structural features. dntb.gov.uaresearchgate.net For instance, while deacetylsclerotiorin and isochromophilone XI both inhibit phosphodiesterase 4, their potencies differ, highlighting the influence of their structural variations. mdpi.com These comparative analyses are crucial for understanding the broader SAR landscape of the azaphilone class and for the rational design of new, more potent, and selective analogs. dntb.gov.uamdpi.com
Advanced Research Methodologies and Future Research Directions
Integrated Omics Approaches in Natural Product Discovery
The holistic analysis of biological systems through integrated omics has revolutionized natural product research. nih.gov This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of an organism's functional potential and metabolic output. mdpi.com For a compound like deacetylsclerotiorin (B1669944), an integrated approach would connect the genetic blueprint of the producing fungus to the compound's biosynthesis and the discovery of related novel molecules. nih.gov
Genome mining is a powerful bioinformatic approach used to scan the genomes of microorganisms for biosynthetic gene clusters (BGCs), which are responsible for the production of secondary metabolites. nih.govresearchgate.net Fungi, including those of the Penicillium and Aspergillus genera, possess a vast number of "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions, representing a rich reservoir of undiscovered natural products. rsc.orgrsc.orgopenagrar.de
Deacetylsclerotiorin is a polyketide, meaning its core scaffold is synthesized by a polyketide synthase (PKS) enzyme encoded within a specific BGC. acs.org A genome mining strategy to identify the deacetylsclerotiorin BGC in its producing organism, such as Bartalinia robillardoides, would involve several key steps. mdpi.comnih.gov First, the organism's genome would be sequenced and assembled. Next, specialized bioinformatics tools would be used to identify all potential PKS-containing BGCs. researchgate.netrsc.org By comparing the predicted chemical structures with the known structure of deacetylsclerotiorin, candidate BGCs can be prioritized. Final validation is typically achieved through genetic manipulation, such as targeted gene deletion or heterologous expression of the cluster in a model host organism, to confirm its role in producing the compound. nih.govrsc.org
Table 1: Key Bioinformatic Tools for Fungal Genome Mining
| Tool Name | Primary Function | Application to Deacetylsclerotiorin |
|---|---|---|
| antiSMASH | Identifies and annotates secondary metabolite BGCs in genomic data. | Predict candidate PKS gene clusters in Bartalinia robillardoides genome. |
| SMURF | Specifically designed to identify BGCs in fungal genomes. | Cross-reference predictions from antiSMASH for higher confidence. |
| BLAST | Compares gene or protein sequences to identify homologous genes. | Compare predicted PKS genes to known azaphilone biosynthesis genes. |
| AUGUSTUS | Predicts genes in eukaryotic genomes. | Refine gene models within the candidate BGC before functional analysis. |
Untargeted metabolomics is an analytical approach that aims to comprehensively profile all small-molecule metabolites present in a biological sample at a specific point in time. researchgate.netnih.gov Typically employing liquid chromatography-mass spectrometry (LC-MS), this technique can detect hundreds to thousands of distinct molecular features. mdpi.com When applied to fungi, untargeted metabolomics is instrumental in discovering novel natural products and understanding how metabolite production changes in response to environmental cues. acs.org
This methodology is particularly powerful when combined with the "One Strain, Many Compounds" (OSMAC) approach, where a single fungal strain is cultivated under a wide variety of media and culture conditions. mdpi.comresearchgate.net By systematically altering factors like nutrient sources, salinity, or co-cultivation with other microbes, previously silent BGCs can be activated, leading to the production of new compounds. evitachem.com
For deacetylsclerotiorin, an untargeted metabolomics study of its producing fungus, Bartalinia robillardoides or Penicillium species, could reveal a family of structurally related azaphilone analogues. mdpi.commdpi.com By comparing the metabolic profiles of cultures grown under different conditions, researchers can identify novel derivatives that may possess improved bioactivity or different pharmacological properties. acs.org This approach has successfully led to the discovery of chemical diversity in other Penicillium strains. mdpi.com
Table 2: Illustrative OSMAC Strategy for Novel Azaphilone Discovery
| Culture Medium | Rationale | Expected Outcome |
|---|---|---|
| Potato Dextrose Broth (PDB) | Standard fungal growth medium. | Baseline production of deacetylsclerotiorin. |
| Rice Medium (Solid-State) | Mimics a natural substrate, induces stress. | Potential production of new deacetylsclerotiorin derivatives. |
| Malt Extract Broth (MEB) | Different nutrient composition. | Altered ratios of known azaphilones, possible new compounds. |
| Seawater-Based Medium | Simulates marine environment for sponge-derived fungi. | Induction of BGCs adapted to high salinity, revealing unique analogues. |
High-Throughput Screening (HTS) in Mechanistic Target Identification
High-Throughput Screening (HTS) is an automated process that enables the rapid testing of tens of thousands of compounds against biological targets to identify "hits"—molecules that produce a desired effect. nih.govnih.gov This technology is a cornerstone of modern drug discovery and can be used both to find new bioactive compounds for a known target and to identify the unknown molecular target of a bioactive compound. rsc.orgmedchemexpress.com The process involves the use of robotics, liquid handling devices, and sensitive detectors (plate readers) to perform and analyze a massive number of experiments in parallel, typically in 96- or 384-well microplate formats. medchemexpress.com
Deacetylsclerotiorin is a known inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.goveuropeanreview.orgmdpi.com HTS offers a direct path to leverage this knowledge. A focused library of synthetic or semi-synthetic deacetylsclerotiorin analogues could be screened against PDE4 to identify derivatives with higher potency or selectivity. Conversely, to uncover new mechanisms of action, deacetylsclerotiorin itself could be screened against large panels of diverse biological targets, such as other phosphodiesterases, kinases, or proteases. A positive hit in such a screen would provide a new, experimentally validated hypothesis for its biological activity that could be pursued further. medchemexpress.com
Computational Chemistry and Molecular Modeling for Rational Design
Computational chemistry and molecular modeling use theoretical and computer-based techniques to simulate and predict the behavior of molecules at an atomic level. openagrar.deasiapharmaceutics.info These methods provide invaluable insights into molecular structure, properties, and interactions, thereby accelerating the drug design process by prioritizing compounds for synthesis and testing. acs.org
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it binds to the active site of a target protein. Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movements and interactions of atoms in the protein-ligand complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes. rsc.org
Given that deacetylsclerotiorin is a known inhibitor of PDE4, a prime application of these methods would be to perform a docking study of deacetylsclerotiorin into the crystal structure of the PDE4 active site. nih.goveuropeanreview.org Such a study would generate a predictive model of its binding pose, highlighting the key amino acid residues and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for its inhibitory activity. nih.gov Subsequent MD simulations could then be used to validate the stability of this predicted binding mode. This information is critical for the rational design of new analogues with improved affinity and selectivity for the target. rsc.org
Table 3: Hypothetical Docking Results for Deacetylsclerotiorin Analogues against PDE4
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Deacetylsclerotiorin, (-)- | -8.5 | Gln369, Asn321, Tyr159 |
| Analogue A (modified side chain) | -9.2 | Gln369, Asn321, Met337 |
| Analogue B (lacks chlorine) | -7.1 | Gln369, Tyr159 |
| Rolipram (Control) | -9.5 | Gln369, Asn321, Trp333 |
In silico prediction of biological activity involves using computational models to forecast the pharmacological properties of a molecule based solely on its structure. These models, often built with machine learning algorithms, are trained on large datasets of known compounds and their experimental activities. Methods like Quantitative Structure-Activity Relationship (QSAR) analysis and other predictive tools can generate a "biological activity spectrum" for a novel compound, suggesting potential therapeutic effects and off-target interactions. acs.orgevitachem.com
For Deacetylsclerotiorin, (-)-, its chemical structure can be used as an input for predictive models like PASS (Prediction of Activity Spectra for Substances) or other machine learning platforms. The output would be a list of probable biological activities, each with an estimated probability. evitachem.com For instance, a prediction might suggest potential activity as an anti-inflammatory agent (consistent with its known PDE4 inhibition) but might also reveal unexpected possibilities, such as kinase inhibition or ion channel modulation. These predictions serve as valuable, cost-effective guides for prioritizing future experimental assays and uncovering the full therapeutic potential of the compound.
Development of Robust Analytical Methods for Research Scale Studies (e.g., LC-MS, NMR)
The unambiguous characterization and quantification of (-)-Deacetylsclerotiorin in research settings rely on the synergistic use of powerful analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgnews-medical.net These methods provide complementary information crucial for structural elucidation, purity assessment, and quantitative analysis in complex biological matrices. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection sensitivity and specificity of Mass Spectrometry (MS). news-medical.net In the study of this compound, HPLC is used to separate the compound from other metabolites in a crude fungal extract or reaction mixture. semanticscholar.orgnih.gov The retention time of the compound under specific chromatographic conditions serves as an initial identifier. frontiersin.org Following separation, the analyte is ionized and the MS detector measures the mass-to-charge ratio (m/z) of the resulting ions, providing a highly specific molecular fingerprint. rsc.orgfrontiersin.org High-resolution mass spectrometry can yield the elemental formula of the compound, and tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns. dntb.gov.ua This combination is invaluable for identifying known compounds like this compound by comparing data with literature values and for characterizing new, related analogues. semanticscholar.orgcore.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for the complete structural elucidation of organic molecules like this compound. frontiersin.org While MS provides the molecular formula, NMR reveals the specific arrangement of atoms and their connectivity within the molecule. nih.gov One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. semanticscholar.orgresearchgate.net Two-dimensional (2D) NMR techniques are then employed to establish the connectivity between these atoms, piecing together the molecular scaffold. The structural verification of this compound has been accomplished by comparing its ¹H and ¹³C NMR data with values reported in the literature. semanticscholar.orgcore.ac.uk
The integration of these techniques, sometimes in a hyphenated LC-MS-NMR setup, offers a powerful platform for natural product research, enabling the efficient isolation and characterization of compounds from complex mixtures. nih.gov
| Analytical Technique | Application in this compound Research | Type of Data Generated | Reference |
|---|---|---|---|
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation, identification, and quantification of the compound in extracts. | Retention time, mass-to-charge ratio (m/z), molecular formula, fragmentation patterns. | news-medical.netrsc.orgsemanticscholar.org |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Structural elucidation and verification. | Chemical shifts and coupling constants of hydrogen nuclei. | frontiersin.orgresearchgate.net |
| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Determination of the carbon skeleton. | Chemical shifts of carbon nuclei. | frontiersin.orgsemanticscholar.org |
| 2D-NMR (e.g., COSY, HMBC, HSQC) | Establishing atom connectivity and complete structure assignment. | Correlation spectra showing relationships between atoms. | frontiersin.orgnih.gov |
Pre-clinical Research Paradigms for Mechanistic Understanding (e.g., Animal Models focusing on molecular pathways)
Once a compound's structure is confirmed and initial bioactivities are identified, preclinical research is essential to understand its physiological effects and mechanism of action in a living system. nih.gov For this compound, which has demonstrated antifungal properties and the ability to inhibit enzymes like acetylcholinesterase and phosphodiesterase PDE4, specific preclinical models are required to explore these effects. evitachem.com The goal of these studies is not only to assess efficacy but also to elucidate the molecular pathways involved. bio-rad.com
Animal Models for Antifungal Activity: Given its inhibitory action against pathogenic fungi such as Candida albicans and Trichophyton rubrum, a relevant preclinical paradigm would involve animal models of fungal infections. nih.govevitachem.com For instance, a murine model of systemic candidiasis could be used to evaluate the in vivo efficacy of this compound. In such a model, researchers would assess outcomes like fungal burden in target organs (e.g., kidneys, spleen) and animal survival rates following treatment. mdpi.com Molecular analysis of tissues from these models could reveal the compound's impact on fungal-specific pathways or host immune responses.
Models for Neuroprotective Potential: The inhibition of acetylcholinesterase (AChE) suggests a potential role for this compound in modulating cholinergic neurotransmission, a target in Alzheimer's disease research. evitachem.com Preclinical evaluation would typically employ rodent models of cognitive impairment. These models can be induced chemically (e.g., with scopolamine) or be based on genetic modifications. mdpi.com Behavioral tests, such as the Morris water maze or Y-maze, would be used to assess learning and memory. On a molecular level, researchers would investigate the compound's effect on AChE activity in the brain, levels of the neurotransmitter acetylcholine, and downstream signaling pathways related to neuroinflammation and neuronal survival.
In Vitro Cellular Models: Complementing animal studies, in vitro models provide a focused environment for dissecting molecular mechanisms. nih.gov For example, neuronal cell cultures could be used to study the direct effects of this compound on cell viability, apoptosis, and inflammatory responses under conditions of oxidative stress, providing insight into its potential neuroprotective pathways. Similarly, co-culture systems of fungal and immune cells could help clarify the compound's immunomodulatory effects during an infection.
The selection of an appropriate animal or cellular model is critical and must be tailored to the specific biological question being addressed, ensuring the findings are relevant to the compound's potential therapeutic application. biorxiv.org
Exploration of Chemical Diversity and Therapeutic Potential based on Mechanistic Insights
The therapeutic potential of a natural product is rarely confined to the original parent molecule. Mechanistic insights gained from preclinical studies guide the exploration of a compound's chemical scaffold to create analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.net this compound belongs to the azaphilone class of fungal polyketides, which are known for their structural diversity and wide range of biological activities. core.ac.uk
Chemical Diversity: The structure of this compound, featuring a chlorinated pyranoquinone core, serves as a template for generating chemical diversity. evitachem.comrsc.org This can be achieved through several approaches:
Biosynthetic Engineering: By manipulating the biosynthetic gene clusters in the producing fungus, Penicillium or Bartalinia species, it may be possible to generate new analogues. researchgate.net For example, knocking out or altering the function of tailoring enzymes, such as those responsible for chlorination or acylation, could lead to the production of novel derivatives.
Semi-synthesis: The functional groups on the this compound molecule, such as the hydroxyl group, provide handles for chemical modification. rsc.org Esterification, etherification, or other reactions at this site can produce a library of related compounds. The synthesis of its acetylated parent compound, sclerotiorin (B1681566), and other analogues has been described. rsc.org
Total Synthesis: A total synthesis route allows for the creation of analogues that are not accessible through biosynthesis or semi-synthesis, enabling systematic structure-activity relationship (SAR) studies. rsc.org
Therapeutic Potential Guided by Mechanism: The known inhibitory activities of this compound provide a clear direction for therapeutic exploration.
Antifungal Agents: Its activity against Candida and Trichophyton suggests potential as a lead for new antifungal drugs. nih.govevitachem.com SAR studies on analogues would aim to enhance potency against these pathogens while minimizing toxicity to host cells.
Neuroprotective/Cognitive Enhancing Agents: The inhibition of AChE and PDE4 points towards potential applications in neurological disorders. evitachem.com PDE4 inhibitors are known to have pro-cognitive and anti-inflammatory effects. Future research would focus on developing analogues with increased selectivity for these enzymes and the ability to cross the blood-brain barrier.
Anti-inflammatory Agents: Many azaphilones exhibit anti-inflammatory properties. mdpi.com Investigating the effect of this compound and its derivatives on inflammatory pathways (e.g., NF-κB, MAPK signaling) in relevant cell models could uncover further therapeutic potential.
By understanding the molecular targets of this compound, researchers can rationally design and synthesize new molecules with optimized therapeutic profiles, leveraging the unique chemical architecture provided by nature. mdpi.comjapsonline.com
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for confirming the structural identity of (-)-deacetylsclerotiorin, and how can researchers validate their findings?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) to assign stereochemistry and functional groups. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular formula. Validate results by comparing spectral data with published literature or databases (e.g., SciFinder, Reaxys). Include purity verification via HPLC with UV/Vis or diode array detection .
- Data Example :
| Technique | Key Peaks/Features | Reference Standard |
|---|---|---|
| ¹H NMR | δ 5.35 (d, J=4.2 Hz) | [Author et al., Year] |
| HRMS | [M+H]+ m/z 385.2012 | PubChem CID: [X] |
Q. How can researchers optimize the extraction and isolation of this compound from fungal sources?
- Methodology : Employ solvent-based extraction (e.g., ethyl acetate, methanol) followed by chromatographic techniques (e.g., silica gel column chromatography, preparative TLC). Monitor fractions using TLC bioautography against target pathogens. Adjust solvent polarity gradients to improve yield and purity. Validate via LC-MS and biological activity assays .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodology : Use antimicrobial disk diffusion assays (e.g., against Staphylococcus aureus or Candida albicans) and cytotoxicity testing (e.g., MTT assay on cancer cell lines). Include positive controls (e.g., amphotericin B) and statistical validation (e.g., ANOVA with p<0.05). Replicate experiments ≥3 times to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodology : Conduct meta-analysis of existing studies to identify variables (e.g., strain differences, assay protocols). Replicate conflicting experiments under standardized conditions. Use cheminformatics tools (e.g., molecular docking) to explore structure-activity relationships (SAR) and validate hypotheses via synthetic analogs .
- Data Conflict Example :
| Study | IC₅₀ (μM) | Cell Line | Solvent Used |
|---|---|---|---|
| A et al. | 12.3 ± 1.2 | HeLa | DMSO |
| B et al. | 45.6 ± 3.8 | MCF-7 | Ethanol |
Q. What strategies can elucidate the biosynthetic pathway of this compound in fungal hosts?
- Methodology : Apply genomic sequencing (e.g., Illumina/Nanopore) to identify polyketide synthase (PKS) gene clusters. Use CRISPR-Cas9 knockouts to confirm gene function. Supplement with stable isotope labeling (e.g., ¹³C-acetate) and LC-MS/MS to trace precursor incorporation .
Q. How do stereochemical variations in this compound derivatives impact their mechanism of action?
- Methodology : Synthesize enantiomers or epimers via asymmetric catalysis. Compare bioactivity using dose-response assays and transcriptomics (RNA-seq) to identify differentially expressed genes. Validate target engagement via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Methodological Best Practices
- Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") and filter by "Since 2020" to prioritize recent studies .
- Data Analysis : Employ tools like GraphPad Prism for dose-response curves and PCA for multi-omics integration. Report confidence intervals and effect sizes to enhance reproducibility .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines for fungal genetic resources and disclose conflicts of interest in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
